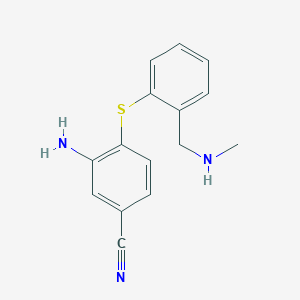

3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile

Description

Properties

IUPAC Name |

3-amino-4-[2-(methylaminomethyl)phenyl]sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c1-18-10-12-4-2-3-5-14(12)19-15-7-6-11(9-16)8-13(15)17/h2-8,18H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUUMKHZYUTZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442527 | |

| Record name | 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296774-10-2 | |

| Record name | 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution with Thiol Intermediates

A widely reported approach involves nucleophilic aromatic substitution (SNAr) between halogenated benzonitrile derivatives and thiol-containing precursors. For example, 3-nitro-4-chlorobenzonitrile undergoes substitution with 2-((methylamino)methyl)benzenethiol in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C. Catalytic bases such as potassium carbonate or triethylamine facilitate deprotonation of the thiol, enhancing nucleophilicity . Post-reduction of the nitro group to an amine is achieved via hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd-C), yielding the target compound with purities >95% after recrystallization .

Key variables influencing yield include:

-

Solvent polarity : DMSO improves reaction kinetics but complicates purification.

-

Temperature : Reactions above 100°C risk decomposition of the methylaminomethyl group.

-

Catalyst loading : Pd-C at 5–10 wt% optimizes nitro reduction without over-hydrogenation .

Suzuki-Miyaura Cross-Coupling for Arylthio Linkage Formation

Palladium-catalyzed cross-coupling offers an alternative route to construct the arylthio bond. In this method, 3-amino-4-bromobenzonitrile reacts with 2-((methylamino)methyl)phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in toluene/water (3:1) at 90°C . The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–S bond. Yields range from 65–78%, with impurities primarily arising from protodeboronation of the boronic acid .

Optimization Data Table

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 78 | 98 |

| PdCl₂(dppf) | 65 | 95 | |

| Solvent | Toluene/H₂O | 78 | 98 |

| Dioxane/H₂O | 72 | 97 | |

| Temperature (°C) | 80 | 68 | 96 |

| 90 | 78 | 98 |

Reductive Amination for Methylaminomethyl Group Installation

The methylaminomethyl side chain is introduced via reductive amination of 2-formylbenzenethiol with methylamine. Condensation of the aldehyde and amine generates an imine intermediate, which is reduced in situ using NaBH₄ or NaBH₃CN in methanol at 0–25°C . The resulting 2-((methylamino)methyl)benzenethiol is coupled to 3-amino-4-fluorobenzonitrile via SNAr (as in Section 1), achieving an overall yield of 62–70% .

Critical Considerations :

-

Moisture sensitivity : Imine formation requires anhydrous conditions.

-

Steric effects : Bulky substituents on the aldehyde slow reductive amination.

-

Byproducts : Over-reduction to primary amines occurs if excess borohydride is used .

One-Pot Sequential Functionalization

Recent advancements describe a one-pot synthesis starting from 4-chloro-3-nitrobenzonitrile . Sequential treatment with 2-((methylamino)methyl)benzenethiol (1.1 equiv) and SnCl₂·2H₂O (2 equiv) in ethanol at reflux achieves simultaneous SNAr and nitro reduction . This method reduces purification steps and improves atom economy, yielding 73% product with HPLC purity >99% .

Reaction Scheme :

-

SNAr : Cl⁻ displacement by thiolate at 80°C.

-

Nitro reduction : Stannous chloride mediates electron transfer, forming NH₂.

Analytical Validation and Scalability

All routes require rigorous characterization:

-

¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm; NH₂ and NCH₃ resonate at δ 1.5–2.5 ppm .

-

LC-MS : [M+H]⁺ = 269.4 m/z, with fragmentation peaks at 152 (benzonitrile loss) and 121 (methylaminomethyl cleavage) .

Scalability to kilogram-scale is feasible using continuous flow reactors, which enhance heat/mass transfer during exothermic steps like nitro reduction .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile serves as a building block for creating more complex molecules. Its unique functional groups allow for various chemical modifications through oxidation, reduction, and substitution reactions.

Biology

The compound is studied for its interactions with biological systems, particularly in enzyme inhibition and receptor binding. The thioether and amino groups are crucial for these interactions, enabling hydrogen bonding and hydrophobic interactions.

Research indicates that this compound possesses significant biological activities:

Anticancer Activity

Compounds with similar structures have shown promising anticancer properties. For example, derivatives containing thiazole structures have been reported to inhibit cancer cell proliferation effectively.

Case Study: A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines (e.g., A431 and Jurkat cells). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity attributed to their structural characteristics.

Antimicrobial Activity

The antimicrobial potential of this compound class has also been explored. Thiazole derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: In a comparative study, several thiazole derivatives were synthesized and tested for antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Certain derivatives exhibited activity comparable to standard antibiotics, indicating potential therapeutic applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

Table 2: Summary of Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Amino Group | Increased solubility |

| Thioether Group | Enhanced membrane permeability |

| Electron-donating Groups | Increased binding affinity |

| Electron-withdrawing Groups | Decreased activity in some cases |

The amino group enhances solubility and facilitates interaction with biological targets, while the thioether linkage improves lipophilicity, enhancing membrane permeability.

Mechanism of Action

The mechanism of action of 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogues

3-Amino-4-((2-((4-[¹⁸F]fluorobenzyl)methylamino)methylphenyl)sulfanyl)benzonitrile

- Structural Features : Fluorine-18 substitution on the benzyl group enhances metabolic stability and PET imaging utility.

- Pharmacological Profile : Exhibits comparable SERT binding affinity (Ki = 0.8 nM) to DASB (Ki = 0.6 nM) but improved in vivo stability due to reduced defluorination .

- Applications : Used in PET imaging for neurological disorders like depression and Alzheimer’s disease.

2-(2'-((Dimethylamino)methyl)-4'-(fluoroalkoxy)phenylthio)benzenamine Derivatives

- Structural Features : Fluoroalkoxy substituents increase lipophilicity and blood-brain barrier penetration.

- Key Findings: Derivatives with 2-fluoroethoxy groups show 2–3× higher SERT selectivity over dopamine/norepinephrine transporters compared to the parent compound .

Iodinated Analogues

[¹²⁵I]-ADAM (2-((2-((Dimethylamino)methyl)phenyl)thio)-5-iodophenylamine)

- Structural Features : Iodine substitution at the 5-position enables single-photon emission computed tomography (SPECT) imaging.

- Pharmacological Profile :

- Advantages : Longer half-life of iodine-125 (~60 days) facilitates extended biodistribution studies.

Silicon-Containing Analogues

3-Amino-4-(2-Trimethylsilanylethynylphenoxy)benzonitrile

Methoxy-Substituted Analogues

3-Amino-4-[(2,4-dimethoxyphenyl)methylamino]benzonitrile

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Fluorinated Derivatives : Optimal for PET imaging due to enhanced stability and retained SERT affinity .

- Iodinated Analogues : Preferred for SPECT studies but require careful handling due to radiolytic degradation .

- Structural Modifications: Thioether vs. Ether Linkages: Thioether derivatives exhibit higher SERT binding due to sulfur’s polarizability. Substituent Effects: Bulky groups (e.g., trimethylsilyl) reduce target engagement, while electron-withdrawing groups (e.g., cyano) enhance affinity.

Biological Activity

3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile, with the chemical formula and CAS number 296774-10-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thioether group and an amino group, which are crucial for its biological interactions. The molecular weight is approximately 269.36 g/mol, and it possesses a complex structure that may influence its activity against various biological targets.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3S |

| Molecular Weight | 269.36 g/mol |

| CAS Number | 296774-10-2 |

| PubChem CID | 10612056 |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. The presence of specific functional groups, such as amino and thioether moieties, enhances the cytotoxicity against various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of thiazole-containing compounds on human cancer cell lines (e.g., A431 and Jurkat cells). The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity attributed to their structural characteristics .

Antimicrobial Activity

The antimicrobial potential of this compound class has also been explored. Thiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:

In a comparative study, several thiazole derivatives were synthesized and tested for antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited activity comparable to standard antibiotics, indicating potential therapeutic applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR analysis is critical for understanding how modifications to the chemical structure influence biological activity. For this compound:

- Amino Group : Enhances solubility and may facilitate interaction with biological targets.

- Thioether Linkage : Contributes to the lipophilicity of the molecule, potentially improving membrane permeability.

- Substituents on Phenyl Rings : Electron-donating or withdrawing groups can significantly alter the compound's reactivity and binding affinity to target proteins.

Table 2: Summary of Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Amino Group | Increased solubility |

| Thioether Group | Enhanced membrane permeability |

| Electron-donating Groups | Increased binding affinity |

| Electron-withdrawing Groups | Decreased activity in some cases |

Q & A

Basic: What are effective synthetic routes for 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile?

Answer:

A high-yield (90%) synthesis involves silica gel column chromatography (ethyl acetate/methanol) for purification, confirmed by LCMS (m/z 428 [M+H]⁺) and HPLC retention time (0.61 min) . Key steps include:

- Solvent selection (e.g., ethyl acetate for dissolution).

- Use of methanesulfonic acid and sodium hydroxide for intermediate reactions.

- Liquid-liquid extraction with 25% tripotassium phosphate solution for isolation.

For structural analogs, transition-metal-free thioamination using sulfenamides and CsF in DME yields related benzonitriles, albeit with lower yields (~13%), suggesting the need for optimization in specific cases .

Basic: How is the compound characterized post-synthesis?

Answer:

Characterization combines:

- LCMS/HPLC : To verify molecular weight (e.g., m/z 428 [M+H]⁺) and purity (retention time 0.61 min) .

- NMR Spectroscopy : For structural confirmation, as demonstrated for similar benzonitriles (e.g., chemical shifts for aromatic protons and nitrile groups) .

- Elemental Analysis : To validate purity and composition.

Advanced: How to address low yields in transition-metal-free thioamination reactions for similar benzonitriles?

Answer:

Low yields (e.g., 13% for 4-(methyl(2-(phenylthio)phenyl)amino)benzonitrile) may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Adjusting reaction time and temperature (e.g., 24 hrs at 25°C vs. elevated temperatures) .

- Solvent screening (e.g., DME vs. THF) to improve solubility of intermediates.

- Catalyst loading (e.g., CsF stoichiometry) to enhance reactivity.

- Flash chromatography with optimized solvent gradients (e.g., petroleum ether/EtOAc 95:5) for better separation .

Advanced: What are the considerations for designing fluorine-18 labeled analogs for serotonin transporter (SERT) imaging?

Answer:

Key considerations for radiolabeled analogs (e.g., F-18 fluorobenzyl derivatives) include:

- Structural Mimicry : Retaining the thioether and benzonitrile moieties critical for SERT binding .

- Radiolabeling Position : Fluorine-18 incorporation at metabolically stable sites (e.g., fluorobenzyl groups) to preserve in vivo stability .

- Biodistribution Studies : Assessing brain permeability and off-target binding via autoradiography or PET imaging.

- Synthetic Accessibility : Balancing radiochemical yield with reaction complexity (e.g., one-step vs. multi-step labeling) .

Advanced: How to resolve discrepancies in spectroscopic data during structural confirmation?

Answer:

Contradictions in NMR or LCMS data can arise from impurities or tautomeric forms. Mitigation strategies:

- Multi-Technique Cross-Validation : Compare NMR (¹H/¹³C), LCMS, and IR data to identify inconsistencies .

- Isolation of Intermediates : Characterize synthetic intermediates (e.g., cyclopentane-carboxylate derivatives) to trace structural deviations .

- Computational Modeling : Predict NMR shifts using DFT calculations to verify assignments.

- Repeat Synthesis : Confirm reproducibility under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

Basic: What are the applications of benzonitrile derivatives in medicinal chemistry?

Answer:

Benzonitriles are explored as:

- Serotonin Transporter Ligands : For neuroimaging (e.g., fluorine-18 analogs in PET studies) .

- Kinase Inhibitors : Structural motifs (e.g., thioether linkages) enhance binding to ATP pockets.

- Anticancer Agents : Derivatives with trifluoromethyl groups show potency in targeting tyrosine kinases .

Advanced: How to optimize purification methods for polar intermediates in benzonitrile synthesis?

Answer:

For polar intermediates (e.g., hydrochloride salts):

- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients for high-resolution separation .

- Lyophilization : Freeze-drying aqueous solutions to isolate hygroscopic compounds .

- Counterion Exchange : Convert hydrophilic salts (e.g., HCl salts) to less polar forms (e.g., free bases) for improved solubility in organic solvents .

Advanced: What structural modifications enhance metabolic stability of benzonitrile-based probes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.